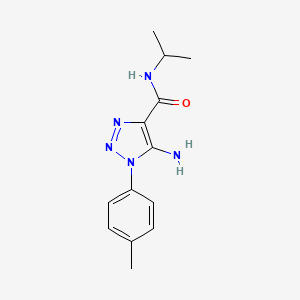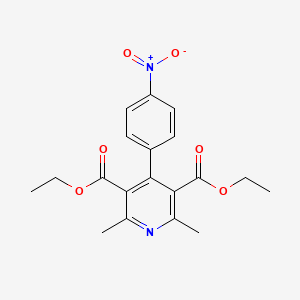![molecular formula C16H20Cl2N2O B5000084 N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3,4-dichlorophenyl)urea](/img/structure/B5000084.png)
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3,4-dichlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3,4-dichlorophenyl)urea, also known as BU-224, is a potent and selective antagonist of the orexin-2 receptor (OX2R). Orexin is a neuropeptide that plays a crucial role in regulating wakefulness, appetite, and reward. BU-224 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including narcolepsy, addiction, and anxiety.
Wirkmechanismus
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3,4-dichlorophenyl)urea is a selective antagonist of the orexin-2 receptor (OX2R), which is primarily expressed in the central nervous system. Orexin signaling through OX2R has been implicated in the regulation of wakefulness, appetite, and reward. This compound blocks the binding of orexin to OX2R, thereby reducing the activity of the orexin system and modulating these behaviors.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been found to increase slow-wave sleep and reduce rapid-eye-movement (REM) sleep. This compound has also been found to reduce food intake and body weight in animal models of obesity. These effects are consistent with the known functions of the orexin system in regulating sleep and appetite.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3,4-dichlorophenyl)urea has several advantages as a research tool. It is a potent and selective antagonist of OX2R, which allows for precise modulation of orexin signaling. This compound has also been shown to have good pharmacokinetic properties, including high brain penetration and long half-life. However, there are also limitations to the use of this compound in lab experiments. This compound is a relatively new compound, and its long-term safety and toxicity have not been fully evaluated. Additionally, this compound may have off-target effects on other receptors or signaling pathways, which could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3,4-dichlorophenyl)urea. One area of interest is the potential therapeutic applications of this compound in neurological and psychiatric disorders. Clinical trials are needed to evaluate the safety and efficacy of this compound in humans. Another area of interest is the role of the orexin system in regulating other behaviors, such as stress and emotion. Further studies are needed to elucidate the complex interactions between the orexin system and other neural circuits. Finally, the development of new compounds with improved selectivity and pharmacokinetic properties could lead to more effective therapies for these conditions.
Synthesemethoden
The synthesis of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3,4-dichlorophenyl)urea involves a multistep process, starting with the reaction of 3,4-dichlorophenyl isocyanate with bicyclo[2.2.1]hept-2-ene in the presence of a base catalyst to form the intermediate N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3,4-dichlorophenylurea. This intermediate is then treated with a reducing agent, such as lithium aluminum hydride, to yield the final product this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3,4-dichlorophenyl)urea has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In preclinical studies, this compound has been shown to improve wakefulness and reduce cataplexy in animal models of narcolepsy. This compound has also been found to reduce drug-seeking behavior in animal models of addiction and anxiety-like behavior in animal models of anxiety disorders. These findings suggest that this compound may have potential as a therapeutic agent for these conditions.
Eigenschaften
IUPAC Name |
1-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O/c1-9(13-7-10-2-3-11(13)6-10)19-16(21)20-12-4-5-14(17)15(18)8-12/h4-5,8-11,13H,2-3,6-7H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKRIDPKLWUPHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B5000005.png)
![2-{4-[(4-methylbenzyl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5000013.png)

![methyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5000035.png)
![methyl 2-({N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5000050.png)

![ethyl 2-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5000078.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5000090.png)
![4-[benzyl(methylsulfonyl)amino]-N-[2-(tert-butylthio)ethyl]benzamide](/img/structure/B5000094.png)

![3,3'-(1,4-piperazinediyl)bis[1-(3-bromophenyl)-2,5-pyrrolidinedione]](/img/structure/B5000105.png)
![11-(2-chloro-6-fluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5000108.png)
![5-[3-(2-chlorophenyl)-2-propen-1-ylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5000114.png)
